Erastin2

Content Navigation

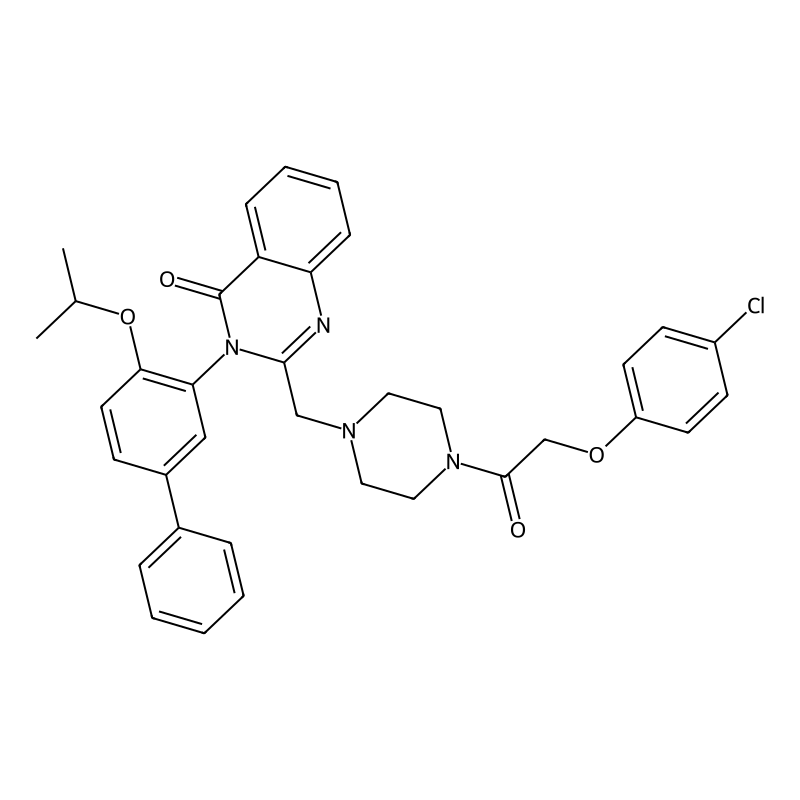

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Erastin2 is a synthetic compound recognized as a potent inducer of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides and reactive oxygen species in an iron-dependent manner. It is specifically known for its role as an inhibitor of the cystine/glutamate transporter system Xc−, which is crucial for maintaining cellular redox homeostasis by facilitating the uptake of cystine and the release of glutamate. By inhibiting this transporter, Erastin2 leads to decreased levels of glutathione, an important antioxidant, thereby promoting oxidative stress and ferroptosis in susceptible cancer cells .

- Erastin2 binds to the system xc- transporter, likely at the cystine binding pocket [].

- This binding prevents cystine uptake from the extracellular environment [].

- Cystine is a precursor for glutathione synthesis. Reduced cystine uptake leads to decreased glutathione levels [].

- Glutathione is an essential antioxidant that protects cells from ferroptosis-inducing reactive oxygen species (ROS) [].

- Depleted glutathione levels trigger ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation [].

Ferroptosis: A New Player in Cell Death

Ferroptosis is a recently discovered form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, a type of fatty acid containing an unstable oxygen molecule. This accumulation disrupts the cell membrane and ultimately leads to cell death. Erastin acts as a ferroptosis inducer by affecting various cellular processes, including:

- System xc- inhibition: Erastin suppresses the cystine-glutamate antiporter, a transporter protein responsible for cystine uptake into cells. Cystine is a precursor for the antioxidant molecule glutathione, which plays a crucial role in protecting cells from oxidative stress. By inhibiting cystine uptake, erastin indirectly depletes glutathione levels, making cells more susceptible to ferroptosis. []

- Other potential mechanisms: Erastin might also induce ferroptosis through other mechanisms, such as affecting mitochondrial function or the voltage-dependent anion channel (VDAC). Research in this area is ongoing to elucidate the complete picture of erastin's role in ferroptosis induction. []

Erastin in Scientific Research

Due to its ability to induce ferroptosis, erastin has become a valuable tool in various scientific research applications, including:

- Understanding ferroptosis: Erastin is frequently used to study the mechanisms and regulation of ferroptosis in different cell types and disease contexts. Researchers employ erastin to investigate the involvement of ferroptosis in various pathologies and explore potential therapeutic strategies targeting this cell death pathway. []

- Cancer research: Erastin holds promise for developing novel cancer therapies. Studies have shown that erastin can selectively kill cancer cells while having minimal effects on healthy cells. Additionally, erastin can enhance the effectiveness of existing cancer treatments like chemotherapy and radiotherapy. []

- Neurodegenerative diseases: Emerging research suggests a potential role for ferroptosis in the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Erastin, along with other ferroptosis modulators, is being explored to understand the contribution of ferroptosis to these diseases and identify potential therapeutic targets. []

Erastin2 exhibits selective cytotoxicity towards cancer cells, particularly those harboring RAS mutations. It induces cell death through ferroptosis without triggering classical apoptotic markers such as DNA fragmentation or caspase activation. This unique mode of action makes it a promising candidate for cancer therapy, especially in tumors that are resistant to conventional treatments . Additionally, it has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy .

Erastin2 has several notable applications:

- Cancer Therapy: Its primary application lies in oncology, where it is investigated for its ability to selectively induce ferroptosis in cancer cells, offering a potential therapeutic strategy against various malignancies .

- Research Tool: It serves as a valuable tool for studying ferroptosis mechanisms and understanding oxidative stress responses in different cellular contexts .

- Combination Therapy: Erastin2 can be used in combination with other therapeutic agents to enhance treatment efficacy against resistant cancer types .

Research has demonstrated that Erastin2 interacts with various cellular pathways:

- Cystine/Glutamate Transporter System: Its primary interaction is with the system Xc− transporter, leading to altered redox balance within cells .

- Iron Metabolism: Studies indicate that Erastin2's efficacy may be influenced by cellular iron levels; thus, modulation of iron metabolism can affect its activity .

- Cellular Stress Responses: The compound's ability to induce oxidative stress can trigger various signaling pathways associated with cell survival and death .

Several compounds share similarities with Erastin2 in terms of their mechanism as ferroptosis inducers or inhibitors. Here is a comparison highlighting their uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Erastin | Inhibits system Xc−; induces lipid peroxidation | First identified ferroptosis inducer; selective for RAS-mutant cells |

| RSL3 | Directly inhibits glutathione peroxidase 4 (GPX4) | More potent than Erastin but less selective |

| FIN56 | Promotes GPX4 degradation; inhibits squalene synthase | Dual mechanism; affects cholesterol metabolism |

| Sulfasalazine | Inhibits system Xc− similar to Erastin | Used primarily for inflammatory bowel diseases; less potent |

| DPI7 | Inhibits GPX4 activity | Focused on direct enzyme inhibition rather than transporter interference |

Erastin2 stands out due to its dual role in targeting both the cystine/glutamate transporter and inducing oxidative stress through lipid peroxidation, making it a versatile tool in cancer therapy research .

Erastin2 directly inhibits the system xc- cystine/glutamate antiporter, a cell-surface transporter responsible for importing cystine in exchange for glutamate. This inhibition depletes intracellular cystine, a precursor for glutathione synthesis, thereby disrupting cellular antioxidant defenses [2] [3].

Glutathione Depletion Dynamics

By blocking cystine uptake, Erastin2 causes a rapid decline in glutathione levels. Glutathione serves as a cofactor for glutathione peroxidase 4, the enzyme responsible for neutralizing lipid hydroperoxides. Depletion of glutathione renders cells unable to counteract reactive oxygen species, leading to oxidative stress [1] [4]. Quantitative studies demonstrate that Erastin2 reduces glutathione levels by over 90% in sensitive cell lines within 6–12 hours, creating a permissive environment for lipid peroxidation [2] [4].

Glutathione Peroxidase 4 Activity Modulation

Glutathione peroxidase 4 requires reduced glutathione to catalyze the reduction of lipid hydroperoxides to non-toxic alcohols. Erastin2 indirectly inactivates glutathione peroxidase 4 by depleting its glutathione cofactor, allowing lipid reactive oxygen species to accumulate [4]. This mechanism differs from direct glutathione peroxidase 4 inhibitors like Ras-selective lethal small molecule 3, which covalently target the enzyme’s active site [4].

| Mechanism | Target | Effect on Glutathione Peroxidase 4 | Cellular Outcome |

|---|---|---|---|

| Erastin2 | System xc- | Indirect inhibition via glutathione depletion | Lipid peroxidation |

| Ras-selective lethal small molecule 3 | Glutathione peroxidase 4 active site | Direct inhibition | Irreversible enzyme inactivation |

Mitochondrial Involvement in Erastin2 Activity

Mitochondria contribute significantly to Erastin2-induced ferroptosis through voltage-dependent anion channel remodeling and reactive oxygen species overproduction.

Voltage-Dependent Anion Channel-Tubulin Interaction Remodeling

Erastin2 alters the interaction between voltage-dependent anion channels and tubulin, increasing mitochondrial membrane permeability. This structural change facilitates the release of redox-active iron and pro-oxidant molecules into the cytosol, amplifying oxidative stress [5]. Voltage-dependent anion channel isoforms show differential sensitivity, with voltage-dependent anion channel 2 playing a protective role in certain leukemia models [5].

Reactive Oxygen Species Production Amplification Mechanisms

Mitochondrial electron transport chain complexes generate superoxide radicals under Erastin2 treatment. These reactive oxygen species propagate lipid peroxidation chain reactions, particularly in membranes rich in polyunsaturated fatty acids. Iron-sulfur cluster proteins and NADPH oxidases further exacerbate oxidative damage, creating a self-reinforcing cycle of membrane destabilization [1] [4].

Lipid Peroxidation Cascade Activation

Erastin2 triggers a lipid peroxidation cascade through coordinated actions on acyl-CoA synthetase long-chain family member 4 and lipoxygenase pathways.

Acyl-CoA Synthetase Long-Chain Family Member 4-Mediated Lipid Metabolism Reprogramming

Acyl-CoA synthetase long-chain family member 4 esterifies polyunsaturated fatty acids into phospholipids, creating substrates for peroxidation. Erastin2 upregulates acyl-CoA synthetase long-chain family member 4 expression, preferentially incorporating arachidonic and adrenic acids into membrane phosphatidylethanolamines. These oxidized phospholipid species form pore-like structures that compromise membrane integrity [4].

Lipoxygenase-5 Pathway Synergistic Effects

Lipoxygenase-5 directly oxidizes polyunsaturated fatty acids in membranes, synergizing with acyl-CoA synthetase long-chain family member 4 to amplify peroxidation. Erastin2-treated cells show increased lipoxygenase-5 activity, particularly in mitochondria-associated membranes. This spatial coordination ensures localized production of cytotoxic lipid hydroperoxides that overwhelm cellular repair mechanisms [1] [4].

| Pathway Component | Role in Ferroptosis | Interaction with Erastin2 |

|---|---|---|

| Acyl-CoA synthetase long-chain family member 4 | Polyunsaturated fatty acid activation | Upregulated expression |

| Lipoxygenase-5 | Direct lipid oxidation | Enhanced enzymatic activity |

Head and neck squamous cell carcinoma represents the sixth most common malignant tumor worldwide, with approximately 377,700 new cases annually [1]. Erastin2 has demonstrated significant therapeutic potential in HNSCC models, particularly through its interaction with specific molecular pathways that regulate cellular susceptibility to ferroptosis.

Erk1/2 Signaling Pathway Crosstalk

The extracellular signal-regulated kinase 1/2 (Erk1/2) pathway plays a crucial role in determining HNSCC cell sensitivity to Erastin2-induced ferroptosis. Research conducted on FaDu and SCC25 cell lines has revealed that phosphorylated Erk1/2 expression correlates directly with cellular vulnerability to ferroptosis induction [1].

In FaDu cells, Erastin2 treatment resulted in a half-maximal inhibitory concentration (IC50) of 1.4 μM, while SCC25 cells demonstrated an IC50 of 2.1 μM [1]. The differential sensitivity between these cell lines correlates with their distinct Erk1/2 phosphorylation patterns and subsequent downstream signaling cascade activation.

Mechanistic studies utilizing the selective Erk1/2 inhibitor ravoxertinib demonstrated that inhibition of Erk1/2 phosphorylation significantly reduced Erastin2 efficacy in both cell lines. Following ravoxertinib pretreatment, cell viability increased from 27.86% to 44.25% in FaDu cells and from 55.51% to 70.05% in SCC25 cells after 72 hours of Erastin2 exposure [1]. This protective effect was accompanied by reduced lipid peroxidation levels, with approximately 1.8-fold and 1.6-fold reductions in FaDu and SCC25 cells, respectively.

The molecular mechanism underlying this pathway crosstalk involves the modulation of reactive oxygen species (ROS) production and antioxidant enzyme expression. Erk1/2 inhibition led to decreased ROS generation and upregulation of superoxide dismutase 1 (SOD1) and superoxide dismutase 2 (SOD2) expression, creating a cellular environment less conducive to ferroptotic cell death [1].

xCT Overexpression Correlation Studies

The cystine glutamate transporter (xCT, also known as SLC7A11) represents a critical molecular target for Erastin2 action in HNSCC. Comprehensive immunohistochemical analysis of patient tissue samples revealed significant xCT overexpression in malignant tissues compared to normal mucosa [1].

In FaDu cells, approximately 48% of the population exhibited positive xCT expression, while SCC25 cells demonstrated remarkably high expression levels with 95% of cells showing positive staining [1]. This differential expression pattern provides insight into the cellular mechanisms underlying Erastin2 sensitivity variations between different HNSCC cell lines.

Importantly, survival analysis studies have established that xCT overexpression correlates with unfavorable prognosis in HNSCC patients. Patients with high xCT expression demonstrated shortened disease-free survival and overall survival rates, suggesting that this transporter may serve as both a therapeutic target and prognostic marker [1].

The relationship between xCT expression levels and Erastin2 sensitivity reveals a complex regulatory network. While both FaDu and SCC25 cells overexpress xCT, the FaDu cells exhibited greater sensitivity to Erastin2-induced ferroptosis, indicating that xCT expression levels alone do not determine cellular response patterns. This finding suggests that additional molecular factors, including cellular metabolic state and antioxidant capacity, contribute to the overall sensitivity profile [1].

| Cancer Type | Cell Line | IC50 (μM) | xCT Expression | Erk1/2 Status | Primary Mechanism |

|---|---|---|---|---|---|

| HNSCC | FaDu | 1.4 | High (~48%) | Activated | xCT inhibition + Erk1/2 signaling |

| HNSCC | SCC25 | 2.1 | Very High (~95%) | Activated | xCT inhibition + Erk1/2 signaling |

Glioblastoma Multiforme Susceptibility Profiles

Glioblastoma multiforme represents the most aggressive form of brain cancer, with extremely poor prognosis and limited therapeutic options [2]. Erastin2 has demonstrated significant potential in enhancing the therapeutic efficacy of standard treatments, particularly in combination with temozolomide (TMZ), the current standard-of-care chemotherapeutic agent.

Research utilizing glioblastoma cell lines has revealed that Erastin2 sensitizes cells to TMZ treatment through multiple molecular mechanisms. The compound inhibits both xCT and cystathionine-gamma-lyase function, leading to cysteine depletion and subsequent glutathione reduction [2]. This metabolic disruption creates a cellular environment highly susceptible to oxidative stress and ferroptotic cell death.

Studies on T98G glioblastoma cells, which exhibit resistance to TMZ, have revealed that nuclear factor erythroid 2-related factor 2 (NRF2) activation creates collateral sensitivity to ferroptosis. High NRF2 expression, typically associated with chemotherapy resistance, paradoxically increases cellular vulnerability to Erastin2-induced ferroptosis through the NRF2-ABCC1 axis [3]. This mechanism involves glutathione depletion when the system xc- is blocked, creating a therapeutic vulnerability that can be exploited clinically.

The isocitrate dehydrogenase 1 (IDH1) mutation status represents another critical factor influencing Erastin2 efficacy in glioblastoma. IDH1-mutant gliomas demonstrate enhanced sensitivity to ferroptosis induction, with the mutant enzyme's metabolite 2-hydroxyglutarate (2-HG) sensitizing cells to Erastin2 treatment [4]. This finding has significant implications for precision medicine approaches in glioblastoma treatment.

In vivo studies using glioblastoma xenograft models have demonstrated that Erastin2 treatment enhances tumor growth inhibition and improves overall survival when combined with standard therapies. The compound's ability to overcome multicellular resistance phenomena and function effectively at both high and low oxygen levels suggests promising clinical potential [5].

Non-Small Cell Lung Carcinoma Response Patterns

Non-small cell lung carcinoma accounts for approximately 85% of all lung cancer cases and represents a significant therapeutic challenge due to treatment resistance and disease recurrence [6]. Erastin2 has demonstrated diverse response patterns in NSCLC, with particular efficacy in overcoming resistance to targeted therapies and chemotherapy.

Studies on A549 and H1975 cell lines have revealed distinct sensitivity profiles, with IC50 values of 4.0 μM and 5.0 μM, respectively [7]. The differential response patterns correlate with cellular metabolic profiles, antioxidant capacity, and specific oncogenic driver mutations.

Erastin2 has shown remarkable efficacy in reversing resistance to epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). Research on EGFR-mutant lung adenocarcinoma cells resistant to osimertinib demonstrated that these cells exhibit enhanced sensitivity to ferroptosis induction compared to their sensitive counterparts [8]. This finding suggests that Erastin2 may serve as an effective therapeutic strategy for patients who have developed resistance to targeted therapies.

The compound's mechanism of action in NSCLC involves multiple pathways, including the NRF2-xCT axis and the glutathione metabolic pathway. Erastin2 treatment leads to cystine uptake inhibition, glutathione depletion, and subsequent lipid peroxidation. In cisplatin-resistant NSCLC cells, Erastin2 can overcome resistance through inhibition of the NRF2/xCT pathway, resulting in enhanced reactive oxygen species accumulation and ferroptotic cell death [6].

Combination therapy studies have revealed synergistic effects when Erastin2 is combined with histone deacetylase inhibitors such as vorinostat. This combination approach enhances ferroptosis induction through xCT downregulation and demonstrates significant potential for treating EGFR-TKI resistant cases [8].

The relationship between KRAS mutations and Erastin2 sensitivity in NSCLC presents a complex therapeutic landscape. While KRAS-mutant cells have evolved additional antioxidant mechanisms to counteract ferroptosis, including enhanced ferroptosis suppressor protein 1 (FSP1) expression, targeted approaches combining Erastin2 with FSP1 inhibitors may overcome this resistance mechanism [9].

Hematological Malignancy Targeting Strategies

Hematological malignancies, including leukemias and lymphomas, have demonstrated significant sensitivity to Erastin2-induced ferroptosis, presenting unique therapeutic opportunities in blood cancer treatment [10]. The compound's effectiveness in these malignancies stems from their distinct metabolic profiles and iron-dependent cellular processes.

Acute myeloid leukemia (AML) cells exhibit variable sensitivity to Erastin2, with the HL-60 cell line demonstrating particular vulnerability. Research has shown that Erastin2 induces mixed types of cell death in AML cells, including ferroptosis, apoptosis, and necroptosis [11]. This multi-modal cell death mechanism provides therapeutic advantages by reducing the likelihood of resistance development.

The mechanism of action in AML involves voltage-dependent anion channel (VDAC) targeting and system xc- inhibition, leading to glutathione depletion and iron-dependent oxidative stress. Importantly, Erastin2 enhances the anticancer activity of first-line chemotherapeutic agents including cytarabine and doxorubicin, suggesting potential for combination therapy protocols [11].

Diffuse large B-cell lymphoma (DLBCL) cells demonstrate exceptional sensitivity to Erastin2-induced ferroptosis. Research utilizing the SUDHL6 cell line has revealed that these cells are particularly vulnerable to system xc- inhibition, with lipid peroxidation levels increasing dramatically following treatment [10]. The enhanced sensitivity of DLBCL cells to Erastin2 is not due to universal sensitivity to all compounds but rather reflects specific vulnerabilities in their metabolic architecture.

Myelodysplastic syndrome (MDS) represents another hematological malignancy where Erastin2 has shown therapeutic promise. Studies on the SKM-1 cell line demonstrated that Erastin2 treatment leads to glutathione depletion, reduced glutathione peroxidase 4 (GPX4) activity, and increased reactive oxygen species production [12]. Furthermore, combination therapy with azacitidine has revealed synergistic effects, suggesting enhanced treatment protocols for MDS patients.

Chronic lymphocytic leukemia (CLL) cells have retained sensitivity to Erastin2 even in patients with high white blood cell counts, indicating that the compound may be effective across different disease stages [13]. This finding has significant clinical implications for treatment strategies in CLL, where traditional therapies may become less effective as the disease progresses.

| Malignancy Type | Cell Line/Model | Primary Mechanism | Response Pattern | Clinical Relevance |

|---|---|---|---|---|

| AML | HL-60 | Mixed cell death induction | Highly sensitive | Combination therapy potential |

| DLBCL | SUDHL6 | System xc- inhibition | Highly sensitive | Targeted therapy approach |

| MDS | SKM-1 | Ferroptosis + azacitidine synergy | Synergistic response | Enhanced treatment protocols |

| CLL | Patient samples | Ferroptosis sensitivity | Retained across stages | Broad therapeutic applicability |

The targeting strategies for hematological malignancies with Erastin2 represent a paradigm shift in blood cancer treatment. The compound's ability to induce ferroptosis in cells that have developed resistance to traditional therapies offers new therapeutic avenues for patients with refractory or relapsed disease. The multi-modal mechanisms of action, including direct ferroptosis induction and enhancement of existing chemotherapeutic agents, provide flexibility in treatment design and implementation.

Research has demonstrated that the efficacy of Erastin2 in hematological malignancies correlates with cellular iron metabolism, glutathione synthesis capacity, and antioxidant enzyme expression levels. These molecular markers may serve as predictive biomarkers for treatment response, enabling personalized therapeutic approaches in blood cancer management [10] [14].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types